(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a piperidinyl methanone group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the following steps:
Alkylation of Phenolic Hydroxyl Group: This step involves the alkylation of the phenolic hydroxyl group of 2,3-dihydroxybenzoic acid.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to obtain the final product.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. Proper choice of solvent and reaction temperature is crucial to increase yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: A related compound with similar structural features but different functional groups.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzenesulfonamide: Another compound with a dihydrobenzodioxin core, used for its antibacterial properties.
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride stands out due to its unique combination of a dihydrobenzo[b][1,4]dioxin moiety and a piperidinyl methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-16-11-5-7-17(8-6-11)15(18)12-3-2-4-13-14(12)20-10-9-19-13;/h2-4,11,16H,5-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOAVEPTSUPCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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